molecular formula C15H28O B14434614 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene CAS No. 80336-17-0

1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene

Cat. No.: B14434614
CAS No.: 80336-17-0
M. Wt: 224.38 g/mol
InChI Key: NIOXZUNIZKKRNM-UHFFFAOYSA-N
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Description

1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene is a chemical compound characterized by a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group via an ether linkage. This compound is part of the broader class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene typically involves the etherification of cyclohex-1-ene with 3,4,5-trimethylhexanol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The double bond in the cyclohexene ring can be oxidized to form epoxides or diols.

    Reduction: The compound can be hydrogenated to form the corresponding cyclohexane derivative.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclohexene and 3,4,5-trimethylhexanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to cleave the ether bond.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexene and 3,4,5-trimethylhexanol.

Scientific Research Applications

1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of cycloalkenes and ethers.

    Biology: The compound can be used to investigate the effects of cyclic ethers on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkage and the cyclohexene ring can participate in various biochemical pathways, influencing the compound’s biological activity.

Similar Compounds:

    Cyclohexene: A simpler analog without the ether linkage.

    1,3,5-Trimethylcyclohexene: Similar structure but lacks the ether functionality.

    Cyclohexanol: Contains a hydroxyl group instead of an ether linkage.

Uniqueness: this compound is unique due to its combination of a cyclohexene ring and a 3,4,5-trimethylhexyl ether group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

80336-17-0

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

1-(3,4,5-trimethylhexoxy)cyclohexene

InChI

InChI=1S/C15H28O/c1-12(2)14(4)13(3)10-11-16-15-8-6-5-7-9-15/h8,12-14H,5-7,9-11H2,1-4H3

InChI Key

NIOXZUNIZKKRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)CCOC1=CCCCC1

Origin of Product

United States

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